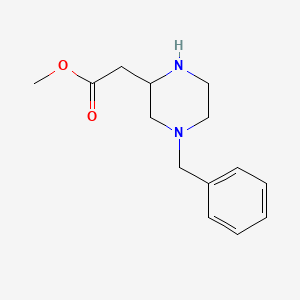

2-(4-ベンジルピペラジン-2-イル)酢酸メチル

概要

説明

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a useful research compound. Its molecular formula is C14H22Cl2N2O2 and its molecular weight is 321.24268. The purity is usually 95%.

BenchChem offers high-quality 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

この化合物は化学合成で広く使用されています {svg_1}. これは、創薬から材料科学まで、さまざまな用途において大きな可能性を示す汎用性の高い化学化合物です.

抗菌活性

この化合物は、新規な4-(3-(4-ベンジルピペラジン-1-イル)プロポキシ)-7-メトキシ-3-置換フェニル-2H-クロメン-2-オンの合成に使用されてきました {svg_2}. これらの合成された化合物は、顕著な抗菌および抗真菌活性を示しました {svg_3}.

分子モデリング

この化合物を使用して、分子モデリング研究が行われました。 最も活性の高い8つのピペラジンクロム-2-オン誘導体の酸化還元酵素に対するドッキングシミュレーションは、リガンドの芳香族部分と結合部位の親油性残基との間に生じる疎水性相互作用によって、最も酵素-阻害剤複合体が安定化されることを示しました {svg_4}.

創薬

この化合物は、創薬に使用されます. これは、さまざまな医薬品化合物の合成における重要な成分です {svg_5}.

材料科学

材料科学の分野では、この化合物は、そのユニークな特性のために使用されます. これは、新しい構造と特性を持つ新素材の開発における重要な成分です.

生命科学研究

この化合物は、生命科学研究に使用されています {svg_6}. 生命科学、材料科学、化学合成、クロマトグラフィー、分析研究などの分野の経験を持つ科学者は、この化合物を研究に使用しています {svg_7}.

生物活性

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of 2-Piperazineacetic acid derivatives typically involves the reaction of piperazine with various acylating agents. For instance, methyl α-bromophenylacetic acid can be reacted with piperazine derivatives under basic conditions to yield various piperazine-acetic acid esters. The resulting compounds are often evaluated for their biological activity against different cell lines.

Biological Activity Overview

The biological activities of 2-Piperazineacetic acid derivatives include:

- Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have been tested against colon cancer (HT-29) and lung cancer (A549) cells using MTT assays, demonstrating significant inhibition of cell proliferation .

- Antibacterial Properties : Some derivatives have shown promising antibacterial activity. In particular, piperazine hybridized compounds have been reported to possess enhanced efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of specific pathways. For instance, the inhibition of the MAPK pathway has been linked to the anticancer activity of some piperazine derivatives .

Case Study 1: Anticancer Activity

In a study evaluating a series of piperazinone derivatives, it was found that compounds containing a phenylmethyl group showed significant cytotoxicity against HT-29 and A549 cell lines. The study utilized an MTT assay to measure cell viability and determined that these compounds could inhibit cell growth effectively at low concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HT-29 | 15.2 |

| Derivative B | A549 | 12.5 |

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of piperazine-based compounds revealed that certain derivatives exhibited potent activity against Pseudomonas aeruginosa. The study compared these new compounds with traditional antibiotics.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound X | P. aeruginosa | 2 |

| Compound Y | S. aureus | 8 |

Research Findings

Research indicates that modifications to the piperazine ring or the acetic acid moiety can significantly alter biological activity. For instance, introducing halogen substituents on the phenyl ring has been shown to enhance both anticancer and antibacterial activities by improving binding affinities to biological targets .

特性

IUPAC Name |

methyl 2-(4-benzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMYXIJYAOAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。